2,6-Diisopropylnaphthalene

概要

説明

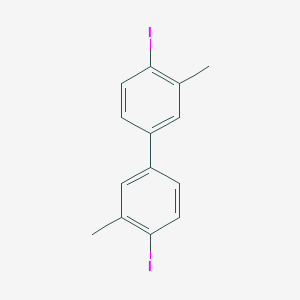

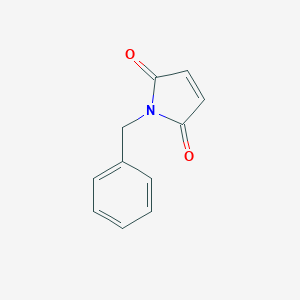

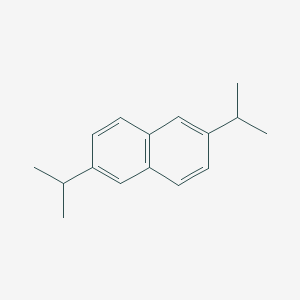

2,6-Diisopropylnaphthalene (2,6-DIPN) is an organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of naphthalene, a highly aromatic hydrocarbon, and is composed of two isopropyl substituents attached to the two carbon atoms of the naphthalene ring. 2,6-DIPN has been found to be a useful building block for the synthesis of a variety of other compounds, and is also a useful tool for studying the structure and reactivity of organic molecules.

科学的研究の応用

High-Performance Polyester Materials

The oxidation of 2,6-DIPN yields naphthalene dicarboxylic acid (NDCA), which is a precursor for producing polyethylene naphthalate (PEN). PEN is a high-performance polyester material with superior gas barrier properties, chemical stability, and mechanical strength compared to conventional polyethylene terephthalate (PET). Researchers continue to explore PEN’s applications in packaging, textiles, and engineering plastics .

Endocrine Activity Assessment

Studies have assessed the endocrine activity of compounds, including 2,6-DIPN, that migrate from plastic materials. In vitro cell-based assays involving nuclear receptors (e.g., estrogen, androgen, progesterone, and glucocorticoid receptors) have been used to evaluate potential endocrine disruption. Understanding the effects of 2,6-DIPN on hormonal systems is crucial for safety assessments, especially in products like baby bottles and food containers .

Environmental Monitoring

Researchers have monitored the migration of 2,6-DIPN from food packaging paper materials. For instance, recycled carbonless copy paper used in packaging can release 2,6-DIPN. Monitoring such migration helps assess exposure risks and ensures safety standards for food packaging materials .

作用機序

Target of Action

2,6-Diisopropylnaphthalene (2,6-DIPN) is primarily targeted towards plants , specifically potatoes . It acts as a plant growth regulator and is used to inhibit the sprouting of potatoes during storage .

Mode of Action

The compound works by releasing a volatile compound, dimethylnaphthalene, which causes sprout inhibitory activity . This interaction with its target helps to prevent the sprouting of potatoes during storage, especially when used in combination with chlorpropham .

Biochemical Pathways

It is known that 2,6-dipn can be oxidized to 2,6-naphthalenedicarboxylic acid

Pharmacokinetics

The compound is metabolized, as evidenced by its oxidation to 2,6-naphthalenedicarboxylic acid

Result of Action

The primary result of 2,6-DIPN’s action is the inhibition of sprouting in stored potatoes . By preventing sprouting, 2,6-DIPN helps to maintain the quality of the potatoes during storage .

特性

IUPAC Name |

2,6-di(propan-2-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLTEXUIOFAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035272 | |

| Record name | 2,6-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropylnaphthalene | |

CAS RN |

24157-81-1 | |

| Record name | 2,6-Diisopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24157-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024157811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIISOPROPYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X71YEU9QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary industrial application of 2,6-DIPN?

A1: 2,6-DIPN serves as a precursor to 2,6-naphthalene dicarboxylic acid (2,6-NDCA), a crucial monomer in manufacturing high-performance polymers like polyethylene naphthalate (PEN) and liquid crystal polymers. [, , , ]

Q2: How is 2,6-DIPN synthesized?

A2: 2,6-DIPN is produced via the shape-selective isopropylation of naphthalene using propene, primarily catalyzed by modified H-mordenite zeolites. This method offers advantages over traditional Friedel-Crafts alkylation due to its enhanced selectivity towards the desired 2,6-isomer. [, , , , , , , , , , , , ]

Q3: Why is shape-selective synthesis crucial for 2,6-DIPN production?

A3: Isopropylation of naphthalene generates various diisopropylnaphthalene isomers. Shape-selective catalysts, particularly modified H-mordenites, favor the formation of the desired 2,6-DIPN isomer by sterically hindering the formation of bulkier isomers within their pore structures. This selectivity simplifies downstream purification processes. [, , , , , ]

Q4: What are the challenges associated with conventional Friedel-Crafts catalysts in 2,6-DIPN synthesis?

A4: Conventional Friedel-Crafts catalysts lack shape selectivity, leading to a mixture of diisopropylnaphthalene isomers. This necessitates complex and costly separation techniques to isolate 2,6-DIPN. [, , ]

Q5: How can the selectivity for 2,6-DIPN be further improved during synthesis?

A5: Research suggests several strategies for enhancing 2,6-DIPN selectivity: * Dealumination of H-Mordenite: Precise dealumination modifies the acidity and pore structure of H-mordenite, optimizing it for 2,6-DIPN production. [, , ] * Modification with Metal Oxides: Introducing oxides of cerium, boron, phosphorus, magnesium, lanthanum, or zirconium onto H-mordenite can significantly enhance its selectivity towards 2,6-DIPN. [] * Modification with Rare Earths: Surface modification of H-mordenite with rare earth elements, particularly a combination of lanthanum and cerium, demonstrably improves 2,6-DIPN selectivity without compromising naphthalene conversion. [] * Reaction Atmosphere: Conducting the isopropylation reaction under a hydrogen atmosphere, as opposed to nitrogen, can mitigate catalyst deactivation by reducing coke formation, thereby sustaining high naphthalene conversion and 2,6-DIPN yield over multiple reaction cycles. [, ]

Q6: What purification methods are effective for isolating 2,6-DIPN?

A6: Static melt crystallization is a viable technique for purifying 2,6-DIPN from its isomers. This method leverages the distinct melting point differences between the isomers, eliminating the need for solvents. [, ]

Q7: Beyond 2,6-DIPN synthesis, what other applications utilize H-mordenite catalysts?

A7: H-mordenite catalysts are versatile and find use in various reactions beyond 2,6-DIPN synthesis. These include: * Disproportionation of 2-isopropylnaphthalene: H-mordenites, especially when modified with iron oxide, can catalyze this reaction to produce 2,6-DIPN. []

Q8: How is 2,6-DIPN quantified in complex mixtures?

A8: Gas chromatography coupled with ion-trap tandem mass spectrometry (GC-MS/MS) is a sensitive and selective method for determining 2,6-DIPN levels in intricate matrices like food packaging and food samples. []

Q9: Is there information available on the toxicological profile of 2,6-DIPN?

A9: Research on the toxicological effects of 2,6-DIPN is limited. Studies in rats have examined its absorption, distribution, metabolism, and excretion, indicating that it primarily undergoes oxidation of the isopropyl chain. [, ] Further investigation is necessary to fully elucidate its potential health and environmental impacts.

Q10: Has 2,6-DIPN been detected in consumer products, and what are the implications?

A10: 2,6-DIPN has been identified in food packaging materials, suggesting potential migration into food. Further research is required to evaluate the safety implications of this finding. [, ]

Q11: Are there concerns regarding the persistence of 2,6-DIPN in the environment?

A11: While data on the environmental fate and degradation of 2,6-DIPN is limited, its presence in recycled cellulose packaging raises concerns about its potential persistence and accumulation in the environment. []

Q12: What measures can be taken to mitigate the environmental impact of 2,6-DIPN?

A12: Sustainable practices are crucial for minimizing the environmental footprint of 2,6-DIPN: * Responsible Waste Management: Proper disposal and recycling of products containing 2,6-DIPN are essential to prevent its release into the environment. * Exploration of Biodegradable Alternatives: Investigating and developing biodegradable alternatives to 2,6-DIPN and its derivatives can contribute to environmental sustainability.

Q13: How can computational chemistry contribute to understanding 2,6-DIPN?

A13: Computational approaches, like density functional theory (DFT), provide insights into the reaction mechanism of 2,6-DIPN synthesis over zeolite catalysts. These models shed light on the interaction of reactants, intermediates, and the catalyst at the molecular level. []

Q14: Have predictive models been developed for 2,6-DIPN?

A14: The Conductor-like Screening Model for Real Solvents (COSMO-RS) has been successfully employed to predict essential physicochemical properties of alkylated naphthalenes, including 2,6-DIPN. This approach allows for estimating properties such as aqueous solubility, vapor pressure, and partition coefficients, which are crucial for understanding the compound's environmental fate and behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)